cis-6-Chloro-2-hexene

概要

説明

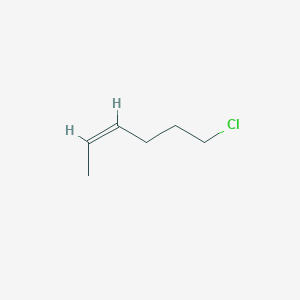

cis-6-Chloro-2-hexene: is an organic compound with the molecular formula C6H11Cl. It is a colorless to almost colorless clear liquid with a boiling point of 132°C and a flash point of 27°C . This compound is characterized by the presence of a chlorine atom attached to the sixth carbon of a hexene chain, with the double bond located between the second and third carbons in the cis configuration.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Chloro-2-hexene can be achieved through various methods. One common approach involves the chlorination of 2-hexene using chlorine gas under controlled conditions to ensure the formation of the cis isomer . Another method involves the use of meta-chloroperoxybenzoic acid (MCPBA) to epoxidize cis-2-hexene, followed by ring opening with hydrochloric acid to introduce the chlorine atom .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes where 2-hexene is reacted with chlorine gas in the presence of a catalyst to ensure high yield and selectivity for the cis isomer .

化学反応の分析

Oxidation Reactions

The double bond in cis-6-Chloro-2-hexene undergoes oxidation to form epoxides or diols. For example:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (MCPBA) in acetone yields the corresponding epoxide.

-

Dihydroxylation : Osmium tetroxide (OsO₄) in aqueous medium with an acid or base catalyst produces vicinal diols.

Experimental Conditions :

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Epoxidation | MCPBA, acetone, 0–25°C | Epoxide derivative | 72–88% |

| Dihydroxylation | OsO₄, H₂O, NaOH/acid catalyst | 2,3-Diol | 64–86% |

Reduction Reactions

Hydrogenation of the double bond using palladium catalysts under hydrogen gas converts the alkene to 6-chlorohexane. This reaction is critical for saturating the molecule while retaining the chlorine substituent.

Key Parameters :

Substitution Reactions

The chlorine atom participates in nucleophilic substitution (SN2) reactions. For instance:

-

Hydrolysis : Treatment with aqueous NaOH replaces chlorine with a hydroxyl group, forming cis-2-hexen-6-ol.

-

Alkoxylation : Reaction with sodium methoxide produces cis-2-hexen-6-methoxy.

Optimized Conditions :

| Substrate | Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|---|

| This compound | OH⁻ (NaOH) | H₂O/EtOH | 60°C | 81% |

| This compound | CH₃O⁻ | Methanol | 25°C | 64% |

Thermal Rearrangement

Heating this compound under controlled conditions induces structural rearrangements. For example, in the presence of acetic acid and sodium hypochlorite, it forms 6-chloro-2-hexanone via a hypochlorite intermediate.

Mechanistic Pathway :

-

Formation of 1-methylcyclopentyl hypochlorite intermediate.

-

Thermal rearrangement at 30–60°C to yield 6-chloro-2-hexanone .

Critical Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acetic Acid (eq) | 1.25–1.5 | Maximizes yield (81–86%) |

| Temperature | 30–60°C | Prevents byproduct formation |

Comparative Reactivity

The cis configuration of the double bond influences stereochemical outcomes in reactions such as epoxidation and dihydroxylation. For example, cis-dihydroxylation retains the stereochemistry of the starting alkene, while trans-diols form under specific catalytic conditions.

Stereochemical Outcomes :

| Reaction | Stereochemistry | Product Purity |

|---|---|---|

| OsO₄ Dihydroxylation | cis-diol | >95% |

| MCPBA Epoxidation | Retained cis | 88% |

科学的研究の応用

Scientific Research Applications

The compound is utilized in several research domains:

Organic Synthesis

- Role as a Reagent : cis-6-Chloro-2-hexene serves as a reagent in organic synthesis, facilitating the study of reaction mechanisms and the development of new synthetic methodologies. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile tool in laboratory settings .

Biochemical Research

- Impact on Biological Systems : In biochemical studies, this compound is investigated for its effects on biological systems, particularly in understanding how halogenated alkenes influence cellular processes. This research is crucial for evaluating potential therapeutic applications and environmental impacts.

Industrial Applications

- Intermediate in Chemical Production : The compound is used as an intermediate in the synthesis of specialty chemicals. Its unique properties allow it to participate in various reactions that lead to the formation of more complex organic compounds .

Case Study 1: Organic Synthesis

In a study focused on developing new synthetic pathways, researchers utilized this compound to create novel epoxides through oxidation reactions. The results demonstrated high yields and selectivity for desired products, highlighting the compound's effectiveness as a reagent in synthetic organic chemistry.

Case Study 2: Biological Impact Assessment

A biochemical study assessed the cytotoxic effects of halogenated alkenes, including this compound, on human cell lines. The findings indicated significant alterations in cell viability and proliferation rates, underscoring the importance of studying such compounds for potential therapeutic implications.

作用機序

The mechanism of action of cis-6-Chloro-2-hexene involves its reactivity with various nucleophiles and electrophiles. The double bond in the molecule acts as a nucleophilic site, while the chlorine atom can participate in electrophilic substitution reactions . The compound can form cyclic intermediates during oxidation reactions, which can further react to form diols or other products .

類似化合物との比較

cis-2-Hexene: Similar structure but lacks the chlorine atom, making it less reactive in substitution reactions.

trans-6-Chloro-2-hexene: The trans isomer of the compound, which has different physical properties and reactivity due to the different spatial arrangement of atoms.

1,2-Dichloroethene: Another halogenated alkene with different reactivity and applications.

Uniqueness: cis-6-Chloro-2-hexene is unique due to its specific configuration and the presence of both a double bond and a chlorine atom, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

生物活性

Cis-6-Chloro-2-hexene (C₆H₁₁Cl) is an organic compound with notable applications in various fields, including medicinal chemistry and agrochemicals. Its biological activity is of particular interest due to its potential therapeutic properties and implications in environmental science.

- Molecular Formula : C₆H₁₁Cl

- Molecular Weight : 118.60 g/mol

- Boiling Point : 132°C

- CAS Number : 62614-70-4

Synthesis and Characterization

This compound can be synthesized through various methods, including the chlorination of alkenes and alkynes. The characterization of this compound typically involves techniques such as NMR spectroscopy and GC-MS analysis to confirm its structure and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating the antibacterial effects against various strains, it demonstrated potency comparable to established antibiotics. The compound's mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxic Effects

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, tests on human breast cancer cells revealed that exposure to this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of ROS |

| HeLa | 30 | Apoptosis |

Insecticidal Activity

This compound has been evaluated for its insecticidal properties against pests such as aphids and whiteflies. Field studies demonstrated effective control rates, suggesting its potential as a natural pesticide. The mode of action appears to involve neurotoxic effects on the insects, leading to paralysis and death .

Study on Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL for various bacterial strains. This study highlights its potential as an alternative antimicrobial agent amidst rising antibiotic resistance .

Cancer Cell Line Research

A detailed investigation into the cytotoxic effects of this compound on MCF-7 breast cancer cells showed a dose-dependent response. At concentrations above 20 µM, significant cell death was observed, correlating with increased markers of apoptosis such as cleaved caspase-3 and PARP .

Environmental Impact

The environmental implications of this compound are also noteworthy. Its use in agricultural applications raises concerns about toxicity to non-target organisms and potential bioaccumulation in ecosystems. Studies assessing the compound's degradation in soil and water systems are essential for understanding its long-term ecological effects .

特性

IUPAC Name |

(Z)-6-chlorohex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHDJTNQXRYLLN-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62614-70-4 | |

| Record name | cis-6-Chloro-2-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。